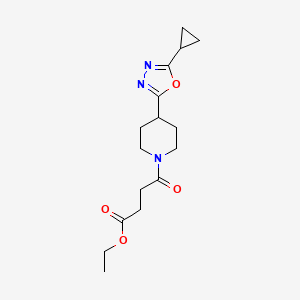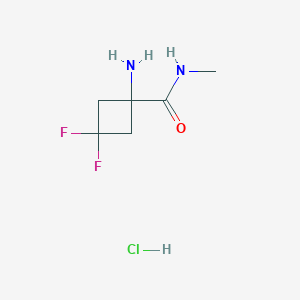
1-amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3,3-difluoro-N-methyl-cyclobutanecarboxamide hydrochloride, also known as JNJ-70033093, is a novel small molecule. It has a CAS Number of 2193057-39-3 and a linear formula of C6H11CLF2N2O . This compound shows promising biological properties for various fields of research and industry.
Molecular Structure Analysis
The molecular weight of this compound is 200.61 . Its molecular formula is C6H11ClF2N2O . Unfortunately, the specific molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.61 and a molecular formula of C6H11ClF2N2O . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been identified in the context of research chemicals, specifically within the realm of synthetic cannabinoids. Its identification and characterization are crucial for understanding its properties and potential applications. The detailed analytical characterization of this compound includes chromatographic, spectroscopic, and mass spectrometric analyses, as well as crystal structure analysis (McLaughlin et al., 2016).
Chemical Transformations and Synthesis
- A study demonstrated the Hofmann rearrangement under mildly acidic conditions using [I,I‐Bis(Trifluoroacetoxy)]Iodobenzene, leading to the formation of cyclobutylamine hydrochloride from cyclobutanecarboxamide. This highlights the compound's role in chemical transformations and potential for creating novel derivatives (Almond et al., 2003).
Nuclear Magnetic Resonance Studies
- Nuclear magnetic resonance (NMR) studies on derivatives of this compound, specifically focusing on difluoro-phenylcyclobutane derivatives, have been conducted. These studies provide insights into the molecular structure and dynamics of the compound, which is essential for its application in various scientific fields (Takahashi, 1962).
Biochemical Research
- The compound has been studied for its potential use in positron emission tomography (PET) for tumor delineation, demonstrating its significance in the field of medical imaging and oncology research. This application leverages the compound's unique chemical properties for diagnostic purposes (Shoup & Goodman, 1999).
Development of Bioisosteric Labels
- Research has been conducted on the design and synthesis of monofluoro-substituted aromatic amino acids, where derivatives of this compound serve as conformationally restricted labels for NMR distance measurements in membrane-bound peptides. This application is crucial in the study of peptide structures and interactions (Tkachenko et al., 2014).
Transport Mechanism in Cancer Cells
- A study on the transport mechanism and intracellular fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in human prostate cancer highlighted the compound's potential in understanding cancer cell metabolism and the development of cancer diagnostics (Okudaira et al., 2011).
Propriétés
IUPAC Name |
1-amino-3,3-difluoro-N-methylcyclobutane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2O.ClH/c1-10-4(11)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBUWCXASDSZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CC(C1)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[2-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2582843.png)

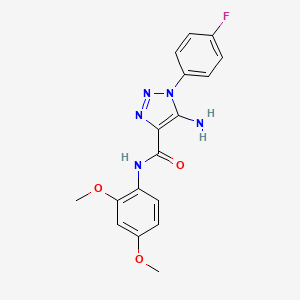
![N-(1-cyanocycloheptyl)-2-[5-(3-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2582852.png)
![2-{2-[(4-Methylbenzyl)sulfanyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2582853.png)
![N-(3,5-difluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2582854.png)
![3-[(2-Methylpropyl)sulfamoyl]benzoic acid](/img/structure/B2582855.png)
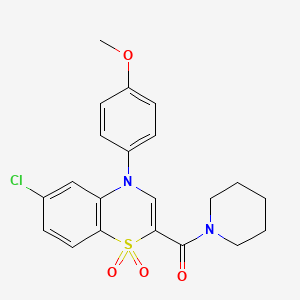

![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2582859.png)
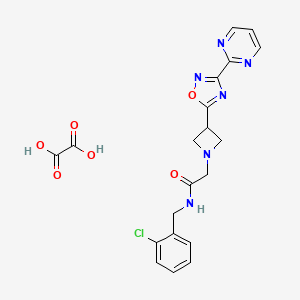
![N-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582862.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2582863.png)
